molecular formula C20H25N3O4S B246014 N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide

N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide

Cat. No. B246014
M. Wt: 403.5 g/mol
InChI Key: IUPADRKJGYWHSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer. It was first synthesized in 1999 by scientists at Bayer AG and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006 works by inhibiting the activity of several kinases that are involved in the growth and proliferation of cancer cells. This includes the RAF/MEK/ERK pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. This includes the RAF/MEK/ERK pathway, which is frequently dysregulated in cancer cells. N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006 can also induce apoptosis, or programmed cell death, in cancer cells. Additionally, it can inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006 is that it has been extensively studied in preclinical and clinical trials, making it a well-characterized compound. Additionally, it has been shown to have potent anticancer activity in vitro and in vivo. However, one limitation is that it can have off-target effects on other kinases, which can lead to unwanted side effects.

Future Directions

There are several future directions for the study of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006. One area of research is the development of new analogs that have improved potency and selectivity. Additionally, there is interest in studying the potential of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006 in combination with other anticancer drugs to improve its efficacy. Finally, there is ongoing research into the potential of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006 in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.

Synthesis Methods

The synthesis of N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006 involves a multi-step process that starts with the reaction of 3-methyl-4-hydroxybenzoic acid with thionyl chloride to form the acid chloride. This is then reacted with 4-(4-aminopiperidin-1-yl)-phenol to form the amide intermediate. The final step involves the reaction of the amide intermediate with methanesulfonyl chloride to yield N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006.

Scientific Research Applications

N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the activity of several kinases that are involved in the growth and proliferation of cancer cells. This includes the RAF/MEK/ERK pathway, which is frequently dysregulated in cancer cells.

properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H25N3O4S/c1-15-5-4-6-18(19(15)27-2)20(24)21-16-7-9-17(10-8-16)22-11-13-23(14-12-22)28(3,25)26/h4-10H,11-14H2,1-3H3,(H,21,24)

InChI Key

IUPADRKJGYWHSJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.